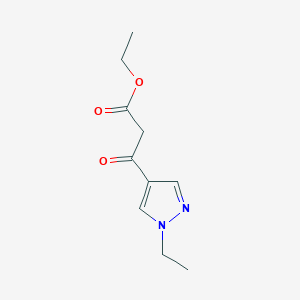

ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(1-ethylpyrazol-4-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-12-7-8(6-11-12)9(13)5-10(14)15-4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNYGSCHJVXYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction and N1-Ethylation

A common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to yield the pyrazole ring intermediate. Subsequent N1-ethylation is achieved by alkylation with ethyl iodide or ethyl bromide under reflux conditions in ethanol or similar solvents. The reaction parameters typically include:

- Solvent: Ethanol or methanol

- Temperature: Reflux (60–80 °C)

- Reaction time: Several hours (4–12 h)

- Base catalyst: Often potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen

This method yields the 1-ethyl-pyrazole intermediate with good selectivity and yield.

Formation of the β-Keto Ester Moiety

The β-keto ester functionality can be introduced by acylation of the pyrazole ring or by condensation with β-keto ester derivatives. One documented method includes the reaction of the N1-ethyl-pyrazole intermediate with ethyl 3-oxopropanoate derivatives under mild conditions, often catalyzed by organic bases or carbodiimide coupling agents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in dichloromethane.

- Reaction conditions:

- Solvent: Dichloromethane (DCM)

- Catalyst: EDCI and N-methylmorpholine (NMM)

- Temperature: Room temperature to 35 °C

- Reaction time: Overnight (12–24 h)

This approach affords ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate with high purity (HPLC purity >94%) and yields ranging from 70% to 97% depending on crystallization solvents and workup.

Industrial and Scale-Up Considerations

In industrial settings, continuous flow reactors and automated systems are employed to enhance synthesis efficiency, reproducibility, and safety. Key features include:

- Precise temperature and pressure control to optimize reaction kinetics.

- Use of safer reagents and solvents to minimize hazardous by-products.

- Crystallization from mixed solvents such as petroleum ether/ethyl acetate or heptane/ethyl acetate to improve product isolation and purity.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole ring formation | Ethyl acetoacetate + hydrazine hydrate | Ethanol | Reflux (78) | 4–8 | 65–80 | Formation of pyrazole core |

| N1-Ethylation | Pyrazole + ethyl iodide + base (K2CO3/NaH) | Ethanol or methanol | Reflux (60–80) | 6–12 | 70–85 | Selective alkylation at N1 |

| β-Keto ester coupling | N1-ethyl-pyrazole + ethyl 3-oxopropanoate + EDCI/NMM | Dichloromethane (DCM) | 20–35 | 12–24 | 70–97 | Carbodiimide-mediated ester formation |

| Crystallization & purification | Solvent mixtures (petroleum ether/ethyl acetate, heptane/ethyl acetate) | - | Ambient | - | - | Improves purity and yield |

Mechanistic Insights and Optimization

- The pyrazole ring formation proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by cyclization and dehydration.

- N1-alkylation is a nucleophilic substitution reaction facilitated by base deprotonation of the pyrazole nitrogen.

- The carbodiimide coupling activates the carboxyl group of the acid derivative to form an active ester intermediate, which reacts with the pyrazole nitrogen or enolate to form the β-keto ester linkage.

- Reaction optimization involves controlling solvent polarity, reagent stoichiometry, and temperature to maximize yield and minimize side reactions such as over-alkylation or hydrolysis.

Spectroscopic Characterization (Supporting Preparation)

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the pyrazole substitution pattern and ester/ketone groups.

- Infrared (IR) Spectroscopy : Carbonyl stretches observed near 1700–1750 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and monitoring reaction progress.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate depends on its specific biological target. In general, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects. Molecular docking studies and in vitro assays are often used to elucidate the precise interactions and pathways involved.

Comparison with Similar Compounds

Substituent Variations in Aryl and Heteroaryl Derivatives

Ethyl 3-oxopropanoate derivatives are widely studied for their tunable electronic and steric properties. Key analogs include:

Key Observations :

- Electronic Effects : Halogenated aryl groups (e.g., Cl, F) increase electron-withdrawing character, enhancing the electrophilicity of the β-keto ester moiety. This accelerates nucleophilic attacks in condensation reactions, as seen in the synthesis of pyrazole-carboxamides .

- Biological Activity: Derivatives like ethyl 3-(4-chlorophenyl)-3-oxopropanoate are precursors to human constitutive androstane receptor (CAR) agonists, where the chloro substituent improves receptor binding affinity compared to non-halogenated analogs .

- Pyrazole vs. This may enhance interactions with biological targets, such as enzymes or receptors requiring heteroaromatic recognition .

Physicochemical Properties

- Lipophilicity : Pyrazole-containing derivatives (e.g., the target compound) exhibit higher logP values compared to fluorophenyl analogs due to the ethyl group’s hydrophobicity. This impacts pharmacokinetic properties like membrane permeability.

- Stability : The pyrazole ring’s aromaticity confers thermal and oxidative stability, whereas halogenated phenyl derivatives may undergo dehalogenation under harsh conditions .

Case Study: Role in Drug Discovery

- CAR Agonists: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate-derived compounds show 50% efficacy in CAR activation, highlighting the importance of substituent choice .

Biological Activity

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and research findings.

Structural Characteristics

Molecular Formula and Weight

- Molecular Formula : CHNO

- Molecular Weight : Approximately 222.24 g/mol

Structural Representation

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the ethyl group and oxopropanoate moiety enhances its solubility and potential interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways, suggesting its use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for developing new antibiotics.

- Cell Proliferation Modulation : It has been observed to influence cell proliferation and apoptosis in various cancer cell lines.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for anti-inflammatory effects in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokine production, highlighting its potential utility in managing inflammatory conditions.

Research Findings Summary

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Agar diffusion method | Significant inhibition against S. aureus and E. coli |

| Anti-inflammatory Effects | LPS-stimulated macrophages | Reduced cytokine production |

| Cell Proliferation Modulation | MTT assay on cancer cell lines | Induced apoptosis in treated cells |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:

- Formation of the Pyrazole Ring : Using appropriate precursors to form the pyrazole structure.

- Esterification Reaction : Reacting the resulting pyrazole with an acylating agent to introduce the oxopropanoate moiety.

- Purification : Employing chromatographic techniques to purify the final product.

Q & A

Basic Question: How can the synthesis of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate be optimized in laboratory settings?

Methodological Answer:

Synthesis optimization involves selecting appropriate solvents (e.g., ethanol or methanol for esterification), catalysts (acidic or basic conditions), and temperature control (typically 60–80°C for nucleophilic substitution). Reaction yield and selectivity can be improved by stepwise addition of reagents and monitoring via thin-layer chromatography (TLC). Evidence from analogous pyrazole esters suggests that solvent polarity and catalyst choice significantly influence reaction kinetics .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring substitution pattern and ester/ketone functionalities. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with UV detection is recommended .

Advanced Question: What reaction mechanisms govern the reactivity of the ketone and ester groups in this compound?

Methodological Answer:

The ketone group undergoes nucleophilic attack (e.g., Grignard reactions or hydrazine condensation), while the ester is susceptible to hydrolysis (acid- or base-catalyzed). Computational studies using density functional theory (DFT) can model transition states for these reactions. Experimental kinetics (e.g., monitoring pH-dependent hydrolysis rates) provide empirical validation .

Advanced Question: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) should be conducted using accelerated stability protocols. Decomposition products (e.g., free acids from ester hydrolysis) can be quantified via HPLC. Evidence from Safety Data Sheets (SDS) suggests light-sensitive degradation, necessitating amber glass storage .

Advanced Question: What structure-activity relationships (SAR) are observed in analogs of this compound?

Methodological Answer:

Comparative SAR studies of pyrazole derivatives (e.g., methyl vs. ethyl esters, halogen substitutions) reveal that ester chain length and pyrazole substituents modulate bioactivity. For example, ethyl esters enhance lipophilicity, potentially improving membrane permeability. Analog libraries can be screened against biological targets (e.g., kinases) to quantify activity trends .

Advanced Question: How can computational methods aid in designing derivatives with improved binding affinity?

Methodological Answer:

Quantum chemical calculations (e.g., molecular docking, MD simulations) predict binding modes to target proteins (e.g., cyclooxygenase-2). Tools like AutoDock Vina or Schrödinger Suite evaluate hydrogen bonding and hydrophobic interactions. ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic targets .

Advanced Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

Personal protective equipment (PPE) includes nitrile gloves, lab coats, and OV/AG/P99 respirators for aerosol protection. Work should be conducted in fume hoods with local exhaust ventilation. Spill containment requires inert absorbents (e.g., vermiculite), and waste must be neutralized before disposal .

Advanced Question: What are the potential degradation pathways under oxidative or hydrolytic conditions?

Methodological Answer:

Hydrolytic degradation (ester → carboxylic acid) dominates in aqueous media, while oxidative pathways (e.g., ketone → carboxylic acid via Baeyer-Villiger oxidation) require peroxide exposure. LC-MS/MS can identify degradation intermediates. Stability in biorelevant media (e.g., simulated gastric fluid) should be assessed for pharmacological applications .

Advanced Question: How does industrial-scale synthesis differ from laboratory methods?

Methodological Answer:

Industrial processes employ continuous flow reactors for scalability, reducing reaction times and improving heat transfer. Automated purification systems (e.g., simulated moving bed chromatography) enhance yield. Solvent recovery and waste minimization are prioritized, unlike lab-scale batch reactions .

Advanced Question: What experimental strategies validate interactions with enzymatic targets?

Methodological Answer:

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (KD). Enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) determine IC₅₀ values. Structural insights from X-ray crystallography or cryo-EM guide rational design of potent analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.